![molecular formula C25H32F2O6 B13401381 [(6S,8S,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B13401381.png)
[(6S,8S,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
21-Desacetyl Difluprednate is a synthetic corticosteroid derived from difluprednate. It is primarily used in pharmaceutical research and development due to its potent anti-inflammatory properties. This compound is a key intermediate in the synthesis of difluprednate, which is used to treat inflammation and pain associated with ocular surgery .
Méthodes De Préparation
The synthesis of 21-Desacetyl Difluprednate involves multiple steps, starting from prednisolone. The process includes fluorination, hydroxylation, and esterification reactions. The reaction conditions typically involve the use of reagents such as fluorine gas, acetic anhydride, and butyric acid. Industrial production methods focus on optimizing yield and purity through controlled reaction conditions and purification techniques .
Analyse Des Réactions Chimiques
21-Desacetyl Difluprednate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: Halogenation reactions using reagents like chlorine or bromine can introduce halogen atoms into the molecule.
Esterification: This reaction involves the formation of esters by reacting with carboxylic acids or their derivatives under acidic conditions.
Applications De Recherche Scientifique
21-Desacetyl Difluprednate is widely used in scientific research due to its potent anti-inflammatory properties. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its effects on cellular processes and signaling pathways involved in inflammation.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases.
Industry: Used in the pharmaceutical industry for the synthesis of difluprednate and related compounds
Mécanisme D'action
21-Desacetyl Difluprednate exerts its effects by inducing the production of phospholipase A2 inhibitory proteins, known as lipocortins. These proteins inhibit the release of arachidonic acid, a precursor of potent mediators of inflammation such as prostaglandins and leukotrienes. This mechanism reduces inflammation and pain by modulating the inflammatory response .
Comparaison Avec Des Composés Similaires
21-Desacetyl Difluprednate is unique due to its specific structural modifications, which enhance its anti-inflammatory properties. Similar compounds include:
Difluprednate: The parent compound, used for treating ocular inflammation.
Prednisolone: A corticosteroid with similar anti-inflammatory properties but different structural features.
Dexamethasone: A more potent corticosteroid with a longer duration of action .
These compounds share similar mechanisms of action but differ in their potency, duration of action, and specific applications.
Propriétés
Formule moléculaire |
C25H32F2O6 |
|---|---|
Poids moléculaire |
466.5 g/mol |
Nom IUPAC |
[(6S,8S,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate |
InChI |
InChI=1S/C25H32F2O6/c1-4-5-21(32)33-24(20(31)13-28)9-7-15-16-11-18(26)17-10-14(29)6-8-22(17,2)25(16,27)19(30)12-23(15,24)3/h6,8,10,15-16,18-19,28,30H,4-5,7,9,11-13H2,1-3H3/t15-,16-,18-,19-,22-,23-,24-,25?/m0/s1 |
Clé InChI |
BQEJAAIPKDQEPV-WKDBKKHPSA-N |
SMILES isomérique |
CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C(=O)CO |
SMILES canonique |
CCCC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid](/img/structure/B13401309.png)

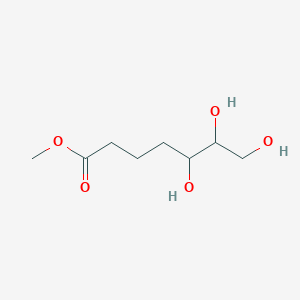
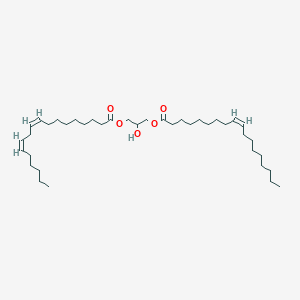
![3-(1,3-Benzodioxol-5-ylmethylidene)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13401331.png)
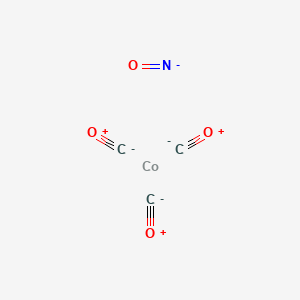

![4-[5-[(3,4-Dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B13401352.png)
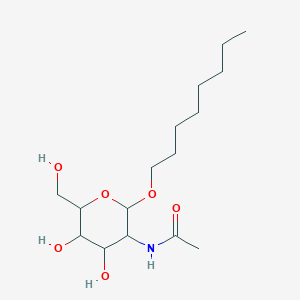
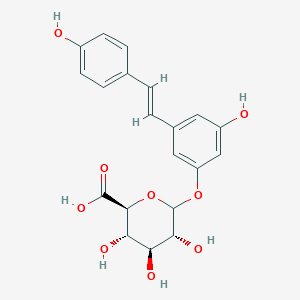

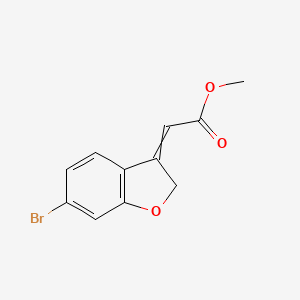
![Tert-butyl rel-(3aR,5r,6aS)-5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B13401390.png)

